N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide
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Overview
Description
N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a cyclopentyl ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, cyclopentylmethylamine, and oxalyl chloride.
Formation of Intermediate: The first step involves the reaction of benzylamine with oxalyl chloride to form N-benzyl oxalamide.
Cyclopentylmethylamine Addition: The intermediate is then reacted with cyclopentylmethylamine in the presence of a base, such as triethylamine, to form the desired product.
Hydroxyethoxy Group Introduction: Finally, the hydroxyethoxy group is introduced through a nucleophilic substitution reaction using 2-chloroethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxalamide moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the hydroxyethoxy group can form hydrogen bonds with active sites. The oxalamide moiety can participate in coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(cyclopentylmethyl)oxalamide
- N1-benzyl-N2-(2-hydroxyethyl)oxalamide
- N1-benzyl-N2-(cyclohexylmethyl)oxalamide
Uniqueness
N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is unique due to the presence of the hydroxyethoxy group attached to the cyclopentyl ring. This structural feature provides additional sites for hydrogen bonding and increases the compound’s solubility in polar solvents, enhancing its versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-benzyl-N'-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-10-11-23-17(8-4-5-9-17)13-19-16(22)15(21)18-12-14-6-2-1-3-7-14/h1-3,6-7,20H,4-5,8-13H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYHGQQTDHZUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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